1-(3-Bromopropyl)-4-chlorobenzene
Overview
Description
1-(3-Bromopropyl)-4-chlorobenzene is an organic compound with the molecular formula C9H10BrCl It consists of a benzene ring substituted with a bromopropyl group at the para position and a chlorine atom at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-4-chlorobenzene can be synthesized through various methods. One common approach involves the bromination of 4-chlorobenzyl alcohol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction typically proceeds under reflux conditions to ensure complete conversion of the alcohol to the bromide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-4-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The benzene ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products:
Nucleophilic Substitution: 1-(3-Hydroxypropyl)-4-chlorobenzene, 1-(3-Aminopropyl)-4-chlorobenzene.
Elimination Reactions: 4-Chlorostyrene.
Oxidation: 4-Chlorobenzoic acid.
Reduction: 1-(3-Propyl)-4-chlorobenzene.
Scientific Research Applications
1-(3-Bromopropyl)-4-chlorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used to develop new drugs by modifying its structure to enhance biological activity.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: Researchers use it to study the effects of halogenated aromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-4-chlorobenzene involves its interaction with nucleophiles and bases. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The chlorine atom on the benzene ring can also influence the reactivity and selectivity of the compound in various reactions.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atom is the primary target for nucleophiles.
Elimination Reactions: The hydrogen atoms adjacent to the bromine atom are involved in the elimination process.
Oxidation and Reduction: The benzene ring and its substituents are the main sites for oxidation and reduction reactions.
Comparison with Similar Compounds
1-(3-Bromopropyl)-4-chlorobenzene can be compared with other similar compounds such as:
1-(3-Bromopropyl)-4-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine, which can affect its reactivity and applications.
1-(3-Bromopropyl)-4-methylbenzene: Contains a methyl group instead of chlorine, leading to different chemical properties and uses.
1-(3-Bromopropyl)-4-nitrobenzene:
Uniqueness: The presence of both bromine and chlorine atoms in this compound makes it a versatile compound for various chemical transformations. The combination of these halogens provides unique reactivity patterns that can be exploited in organic synthesis and industrial applications.
Properties
IUPAC Name |
1-(3-bromopropyl)-4-chlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrCl/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXYDNVSUOXGQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432274 | |
Record name | 1-(3-bromopropyl)-4-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64473-35-4 | |
Record name | 1-(3-Bromopropyl)-4-chlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64473-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-bromopropyl)-4-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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